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Introduction:

GSK3186899 (also known as DDD853651) is a preclinical development candidate for the

treatment of visceral leishmaniasis (VL), a fatal parasitic disease if left untreated.[1][2][3][4]

This compound emerged from the optimization of a phenotypic hit against Leishmania

donovani, the primary causative agent of VL.[1][2][3][4] The key challenges in its development

were balancing solubility and metabolic stability while maintaining potent antileishmanial

activity.[1][2][3][4] Extensive preclinical studies have demonstrated its efficacy in in vitro and in

vivo models.[5] The development of GSK3186899 was initially halted by GSK in September

2021 but has since been continued by the Drugs for Neglected Diseases initiative (DNDi), with

plans for a Phase I multiple ascending dose study in healthy volunteers.[6]

Mechanism of Action:

GSK3186899 acts as a potent inhibitor of the Leishmania donovani cdc-2-related kinase 12

(CRK12).[7][8] CRK12 is a cyclin-dependent kinase that is essential for the proliferation of the

parasite.[8] By inhibiting CRK12 in the ATP binding pocket, GSK3186899 disrupts the

parasite's cell cycle, leading to its death.[8] This targeted mechanism provides a promising

avenue for the development of a new treatment for visceral leishmaniasis.
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Caption: Mechanism of action of GSK3186899 in Leishmania donovani.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of

GSK3186899 and related compounds.

Table 1: In Vitro Activity and Physicochemical Properties
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Compound
Ld InMac pEC50
(µM)

HepG2 pEC50 (µM)

Mouse Liver
Microsomal
Intrinsic Clearance
(Cli) (mL·min⁻¹·g⁻¹)

GSK3186899 (1) 6.8 <4.5 1.8

31 6.7 <4.5 1.9

39 6.8 <4.5 2.2

Ld InMac refers to the intramacrophage assay in THP-1 cells with L. donovani amastigotes.

Data are the result of at least four replicates. HepG2 is a human liver cancer cell line used to

assess cytotoxicity.[5]

Table 2: In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

Compound Dose (mg/kg) Dosing Regimen
% Parasite
Suppression

GSK3186899 (1) 25 b.i.d. for 10 days 99

31 25 b.i.d. for 10 days 98

39 25 b.i.d. for 10 days 97

Miltefosine 30 q.d. for 10 days >95

b.i.d. = twice daily; q.d. = once daily. The in vivo efficacy was evaluated in a mouse model of VL

(L. donovani, LV9).[5]

Table 3: Mouse Pharmacokinetic Parameters
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Compo
und

Dose
(mg/kg)

Route
Cmax
(µg/mL)

AUC0–
last
(µg·h/m
L)

Clb
(mL·min
⁻¹·kg⁻¹)

Vss
(L/kg)

Fpo (%)

GSK318

6899 (1)
5 p.o. 0.96 3.5 24 2.8 100

31 5 p.o. 1.1 4.3 19 2.5 100

39 5 p.o. 1.2 4.6 18 2.3 100

Cmax = maximum concentration; AUC0–last = area under the curve until the last

measurement; Clb = mouse clearance in blood; Vss = volume of distribution at steady state;

Fpo = oral bioavailability.[5]

Experimental Protocols
1. In Vitro Intramacrophage Antileishmanial Activity Assay

This protocol is adapted from methodologies used to evaluate the efficacy of GSK3186899
against intracellular L. donovani amastigotes.

Intramacrophage Assay Workflow

Differentiate THP-1 cells
with PMA

Infect THP-1 cells with
L. donovani amastigotes

Add GSK3186899
at various concentrations Incubate for 72 hours Fix and stain cells Quantify intracellular

amastigotes Calculate pEC50

Click to download full resolution via product page

Caption: Workflow for the in vitro intramacrophage antileishmanial assay.

Protocol:

Cell Culture and Differentiation:
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Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal

bovine serum, L-glutamine, and penicillin-streptomycin.

Differentiate THP-1 cells into a macrophage-like phenotype by treating with phorbol 12-

myristate 13-acetate (PMA) at a final concentration of 30 nM.[9]

Parasite Infection:

Harvest L. donovani amastigotes (e.g., strain LV9) from the spleen of an infected hamster.

[5]

Infect the differentiated THP-1 cells with amastigotes at a specified multiplicity of infection.

Compound Administration:

Prepare serial dilutions of GSK3186899 in an appropriate solvent (e.g., DMSO).

Add the compound dilutions to the infected cell cultures. Include a vehicle-only control.

Incubation and Analysis:

Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

After incubation, fix the cells with an appropriate fixative (e.g., methanol).

Stain the cells with a DNA-binding dye (e.g., Giemsa or DAPI) to visualize both host cell

nuclei and parasite kinetoplasts.

Quantify the number of intracellular amastigotes per macrophage using high-content

imaging or manual microscopy.

Determine the half-maximal effective concentration (EC50) by fitting the dose-response

data to a four-parameter logistic equation.

2. In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis

This protocol describes the general methodology for assessing the in vivo efficacy of

GSK3186899.
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In Vivo Efficacy Study Workflow

Infect female BALB/c mice
with L. donovani amastigotes

Allow infection to establish
(e.g., 7 days)

Initiate treatment with GSK3186899
(e.g., 25 mg/kg b.i.d. for 10 days)

Include vehicle and positive
control groups (e.g., miltefosine)

Euthanize mice at the
end of the treatment period

Prepare liver smears and
determine parasite burden (LDU)

Calculate % parasite suppression
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Caption: Workflow for the in vivo efficacy study of GSK3186899.

Protocol:

Animal Model and Infection:

Use female BALB/c mice.[5]
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Infect the mice intravenously with L. donovani amastigotes (e.g., 1 x 10^7 amastigotes per

mouse).[5]

Allow the infection to establish for a period of 7 days post-infection.[5]

Drug Formulation and Administration:

Prepare the drug formulation for oral administration. A suitable vehicle for GSK3186899 is

0.5% HPMC, 0.4% Tween 80, and 0.5% benzyl alcohol.[5]

Administer GSK3186899 orally (p.o.) at the desired dose and frequency (e.g., 25 mg/kg,

twice daily for 10 days).[5]

Include a vehicle control group and a positive control group (e.g., miltefosine at 30 mg/kg,

once daily for 10 days).[5]

Efficacy Assessment:

At the end of the treatment period (e.g., day 19 post-infection for a 10-day treatment

starting on day 7), humanely euthanize the animals.[5]

Excise the livers and prepare smears.

Stain the smears and determine the parasite burden by counting the number of

amastigotes per 500 liver cells.

Express the parasite burden in Leishman-Donovan Units (LDU), calculated as: (number of

amastigotes / 500 nucleated cells) x organ weight (in grams).[5]

Calculate the percentage of parasite suppression relative to the vehicle-treated control

group.

3. Cytochrome P450 (CYP) Inhibition Assay

This protocol is for assessing the potential of GSK3186899 to inhibit major drug-metabolizing

enzymes.

Protocol:
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Assay Setup:

Use human liver microsomes as the enzyme source.

Select a specific probe substrate for the CYP isoform of interest (e.g., midazolam for

CYP3A4).[5]

Prepare a range of concentrations of GSK3186899.

Incubation:

Incubate the microsomes, probe substrate, and GSK3186899 in the presence of an

NADPH-generating system.

Include positive control inhibitors (e.g., ketoconazole for CYP3A4).[5]

Analysis:

Terminate the reaction and analyze the formation of the specific metabolite of the probe

substrate using LC-MS/MS.

Determine the IC50 value for the inhibition of the CYP isoform by GSK3186899.

Disclaimer: These protocols are intended for informational purposes for research and

development professionals. All experiments should be conducted in accordance with

institutional guidelines and regulations, particularly concerning animal welfare. Appropriate

safety precautions should be taken when handling chemical compounds and biological

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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